molecular formula C9H9F3O2 B15380773 4-Methyl-2-(trifluoromethoxy)benzyl alcohol

4-Methyl-2-(trifluoromethoxy)benzyl alcohol

Cat. No.: B15380773
M. Wt: 206.16 g/mol
InChI Key: FFOYYPYSCREKAR-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethoxy)benzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a trifluoromethoxy (-OCF₃) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzene ring.

Molecular Formula: C₉H₉F₃O₂ (calculated).
Molecular Weight: ~206.16 g/mol (calculated).
Key Features:

  • The trifluoromethoxy group is strongly electron-withdrawing, influencing electronic density and reactivity.
  • The methyl group at the 4-position provides moderate electron-donating effects and enhances lipophilicity compared to halogens or methoxy substituents.

This compound is likely used in pharmaceutical synthesis, agrochemicals, or materials science, similar to its analogues (e.g., 4-fluoro and 4-chloro derivatives) .

Properties

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

[4-methyl-2-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C9H9F3O2/c1-6-2-3-7(5-13)8(4-6)14-9(10,11)12/h2-4,13H,5H2,1H3

InChI Key

FFOYYPYSCREKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CO)OC(F)(F)F

Origin of Product

United States

Biological Activity

4-Methyl-2-(trifluoromethoxy)benzyl alcohol is a compound that has garnered attention in pharmaceutical development due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

  • Molecular Formula : C9H9F3O2
  • Molecular Weight : Approximately 222.161 g/mol
  • Density : About 1.3 g/cm³
  • Boiling Point : Approximately 245.1 °C at 760 mmHg

The compound features a benzyl alcohol structure with a trifluoromethoxy group and a methyl group on the aromatic ring, which contributes to its unique chemical behavior and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology. Below are some notable findings:

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and interaction with microbial cells.

Antimalarial Properties

In related research on structurally similar compounds, it was noted that derivatives of benzyl alcohols, including those with trifluoromethoxy substituents, showed efficacy against Plasmodium parasites. The compound's structure suggests it could be a candidate for further exploration in antimalarial drug development .

Synthesis Methods

Several synthetic pathways have been developed to produce this compound. The most common methods include:

  • Transetherification Reactions : Utilizing benzyl alcohol in the presence of methanesulfonic acid to yield desired intermediates.
  • Vilsmeier Formylation : Following the synthesis of intermediates, this method allows for further functionalization to enhance biological activity .

Case Studies

  • Antimicrobial Resistance : A study examining various compounds indicated that derivatives similar to this compound could potentially overcome antibiotic resistance mechanisms in bacteria by targeting cell wall synthesis pathways .
  • In Vivo Studies : Research involving murine models demonstrated that compounds with similar structures provided protective effects against Plasmodium berghei sporozoite-induced infections, suggesting possible applications in treating malaria .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC9H9F3O2Contains both methyl and trifluoromethoxy groupsPotential antimicrobial effects
4-Trifluoromethylbenzyl alcoholC8H8F3OLacks methoxy substituentLimited biological studies
2-Methyl-4-trifluoromethylbenzyl alcoholC9H10F3Contains trifluoromethyl instead of trifluoromethoxyModerate activity against protozoa

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-methyl-2-(trifluoromethoxy)benzyl alcohol with key analogues:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -CH₃ (4), -OCF₃ (2) C₉H₉F₃O₂ 206.16 (calc.) Enhanced lipophilicity; potential use in drug design for improved metabolic stability
4-Fluoro-2-(trifluoromethoxy)benzyl alcohol -F (4), -OCF₃ (2) C₈H₆F₄O₂ 210.13 Higher electronegativity; used in fluorinated intermediates
4-Chloro-2-(trifluoromethoxy)benzyl alcohol -Cl (4), -OCF₃ (2) C₈H₆ClF₃O₂ 226.58 Increased molecular weight; applications in agrochemicals
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol -OCH₃ (4), -OCF₃ (2) C₉H₉F₃O₃ 222.16 Polar methoxy group; impacts solubility in organic reactions
3-Methoxy-4-(trifluoromethyl)benzyl alcohol -OCH₃ (3), -CF₃ (4) C₉H₉F₃O₂ 206.16 Altered regiochemistry; used in para-borylation studies

Key Observations :

  • Electronic Effects: The trifluoromethoxy group (-OCF₃) dominates electronic properties, making the benzyl alcohol more acidic than non-fluorinated analogues. The methyl group mildly counteracts this effect through electron donation .
  • Steric Effects: Substituents like -Cl or -OCH₃ introduce steric hindrance, which may affect reaction outcomes in coupling or alkylation steps (e.g., Mitsunobu reactions) .

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